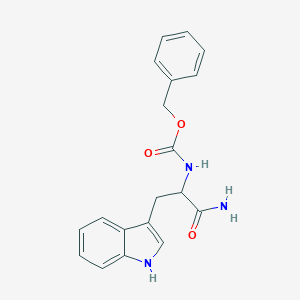

Carbobenzoxy-D,L-tryptophanamide

Description

Carbobenzoxy-D,L-tryptophanamide is a derivative of the amino acid tryptophan. Its defining features are the presence of a carbobenzoxy protecting group and an amide functional group at the C-terminus, and it is a racemic mixture of its D and L stereoisomers. The compound is identified by the CAS Number 27018-75-3. chemicalbook.comclearsynth.com Its systematic IUPAC name is benzyl (B1604629) N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate. clearsynth.com In research, it often serves as an intermediate in the synthesis of other molecules. chemicalbook.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

|---|---|---|

| CAS Number | 27018-75-3 | This compound |

| Molecular Formula | C₁₉H₁₈N₂O₄ | N-Carbobenzoxy-L-tryptophan |

| Molecular Weight | 338.36 g/mol | N-Carbobenzoxy-L-tryptophan |

| Appearance | White to off-white powder | N-Carbobenzoxy-L-tryptophan |

| Solubility | Highly soluble in organic solvents like DMF, DCM, and THF; limited solubility in water. | N-Carbobenzoxy-L-tryptophan |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKLCWXRBTPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of Carbobenzoxy-D,L-tryptophanamide

The creation of the racemic (D,L) form of Carbobenzoxy-tryptophanamide involves the formation of an amide from the carboxyl group of tryptophan and the protection of the alpha-amino group.

The formation of the amide group (-CONH₂) from the carboxylic acid of tryptophan is a critical step. This compound itself is recognized as an amino acid amide and a chemical intermediate. chemicalbook.comclearsynth.com The general synthesis involves activating the carboxyl group of N-Cbz-D,L-tryptophan, followed by reaction with an ammonia (B1221849) source. This process is analogous to peptide bond formation where the carboxyl group of one amino acid is coupled with the amino group of another.

The carbobenzoxy (Cbz or Z) group is a crucial amine protecting group in peptide synthesis. guidechem.comtotal-synthesis.com Its introduction prevents unwanted reactions at the alpha-amino group during subsequent chemical transformations. guidechem.com The synthesis of N-Carbobenzoxy-L-tryptophan, a direct precursor, typically involves the reaction of L-tryptophan with benzyl (B1604629) chloroformate (benzyloxycarbonyl chloride) in the presence of a base, such as aqueous sodium hydroxide. ontosight.aichemicalbook.com This reaction forms a stable carbamate (B1207046). total-synthesis.com The Cbz group is noted for its stability under various conditions but can be removed when necessary, often through methods like hydrogenolysis. total-synthesis.com This protection strategy is fundamental for controlling the reactivity of the tryptophan molecule during the synthesis of peptides or other derivatives. google.com

Several methods are available for the synthesis of racemic tryptophan derivatives, which can then be converted to this compound. These approaches inherently produce a mixture of D and L enantiomers. One established method involves the use of gramine (B1672134) and a nickel(II) complex of glycine (B1666218), which provides a simple and high-yield route to various unprotected racemic tryptophan derivatives. acs.org Another approach relies on the conversion of o-nitrotoluene derivatives through multiple steps, including reaction with diethyl acetamidomalonate, to produce racemic tryptophan. datapdf.com

| Racemic Synthesis Method | Key Reagents/Intermediates | Description | Reference |

|---|---|---|---|

| Nickel(II) Complex Method | Gramine derivatives, Nickel(II) glycinates | A method that uses inexpensive raw materials for a rapid reaction with good functional group tolerance, suitable for large-scale production. acs.org | acs.org |

| From o-Nitrotoluene | o-Nitrotoluene, Diethyl acetamidomalonate | A multi-step synthesis that proceeds via intermediates like atropaldehyde, followed by basic hydrolysis and decarboxylation to yield racemic tryptophan. datapdf.com | datapdf.com |

| Hydrogenation of Nitro-dienes | Dienes with nitro groups | Involves high-pressure hydrogenation with Raney nickel to reduce nitro groups and a double bond, forming the indole (B1671886) nucleus and yielding racemic tryptophan methyl esters. datapdf.com | datapdf.com |

Stereoselective Synthesis and Resolution Techniques

While the target compound is racemic, the synthesis of enantiopure tryptophan derivatives is a significant area of research. These methods are crucial for producing specific D- or L-isomers of tryptophan-containing molecules and can be adapted for various applications. The two main strategies are the resolution of a racemic mixture and the direct asymmetric synthesis of a single enantiomer.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This process utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for its separation from the unreacted enantiomer.

N-Acylase: This enzymatic approach is used in the resolution of racemic mixtures, affording the desired product alongside the unprocessed enantiomer, such as (R)-N-acetyl-tryptophan. rsc.org

Hydantoinase and Carbamoylase: Resting cells of Arthrobacter species can be used for the stereospecific cleavage of D,L-5-indolylmethylhydantoin. The process involves a hydantoinase that produces both D- and L-N-carbamoyltryptophan, followed by a highly specific L-N-carbamoylase that converts only the L-form to L-tryptophan. nih.gov

Lipases: Lipases, such as those from Candida species, are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acetylation or hydrolysis. nih.govmdpi.com

Tryptophanase: While tryptophanase typically synthesizes L-tryptophan from L-serine, it has been shown to synthesize L-tryptophan from D-serine under specific conditions, such as in highly concentrated diammonium hydrogen phosphate (B84403) solution, demonstrating a change in stereospecificity. nih.gov

| Enzyme/Method | Application | Description | Reference |

|---|---|---|---|

| N-Acylase | Resolution of racemates | Selectively processes one enantiomer from a racemic N-acetyl mixture. rsc.org | rsc.org |

| Hydantoinase / L-N-Carbamoylase | Production of L-tryptophan from a racemic precursor | A two-enzyme system in Arthrobacter sp. that converts D,L-5-indolylmethylhydantoin to L-tryptophan with 100% transformation yield. nih.gov | nih.gov |

| Lipases (e.g., from Candida rugosa) | Kinetic resolution | Catalyzes enantioselective transesterification to resolve racemic mixtures of building blocks for various chiral compounds. mdpi.com | mdpi.com |

| Tryptophanase | Stereospecific synthesis | Can synthesize L-tryptophan from D-serine under specific high-salt conditions, altering its usual stereospecificity. nih.gov | nih.gov |

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. These methods often employ chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.

Schöllkopf Chiral Auxiliary: This strategy has been successfully used for the asymmetric synthesis of novel tryptophan analogues. nih.govacs.org The method involves the regioselective lithiation of a chiral auxiliary, such as (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, followed by reaction with an electrophile to produce an adduct with high diastereoselectivity. nih.gov

Strecker Amino Acid Synthesis: A flexible route for synthesizing enantiopure (S)-tryptophan analogues utilizes a chiral auxiliary, such as (S)-α-methylbenzylamine, in an asymmetric Strecker synthesis of α-aminonitriles. rsc.org

Chiral Ni(II)-Complexes: Asymmetric alkylation of chiral nucleophilic glycine equivalents, using Ni(II)-complexes with chiral ligands, provides a valuable approach for the asymmetric synthesis of derivatives like 7-aza-tryptophan with excellent diastereoselectivity. researchgate.net

Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation: This direct, enantioselective method for synthesizing tryptophan derivatives uses a chiral catalyst, such as (R)-BINOL•SnCl4, and does not require pre-activation of the indole substrate. scispace.com

| Asymmetric Method | Key Feature/Reagent | Description | Reference |

|---|---|---|---|

| Schöllkopf Chiral Auxiliary | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | A stereoselective strategy that enables the synthesis of unnatural S-amino acids with high diastereoselectivity. nih.govacs.org | nih.govacs.org |

| Asymmetric Strecker Synthesis | Chiral auxiliaries (e.g., (S)-α-methylbenzylamine) | An operationally simple route to a range of (S)-Tryptophan analogues via chiral α-aminonitrile intermediates. rsc.org | rsc.org |

| Alkylation of Chiral Ni(II) Complex | Chiral tridentate ligand derived Ni(II)-complex | Provides completely controlled diastereoselectivity in the alkylation step for asymmetric synthesis of tryptophan derivatives. researchgate.net | researchgate.net |

| Tandem Friedel-Crafts/Asymmetric Protonation | (R)-BINOL•SnCl4 catalyst | A convergent and direct enantioselective synthesis of substituted tryptophan derivatives. scispace.com | scispace.com |

Deprotection Strategies and Conversion to Downstream Products

The cleavage of the Cbz group from this compound yields D,L-tryptophanamide, a valuable intermediate for further chemical elaboration. The choice of deprotection method is critical to ensure a high yield of the desired product while minimizing side reactions and preserving the integrity of the indole ring and the amide functionality.

Catalytic hydrogenation, also known as hydrogenolysis, is the most common and generally mildest method for the removal of the Cbz group. total-synthesis.com This reaction involves the use of a metal catalyst, typically palladium on an activated carbon support (Pd/C), in the presence of a hydrogen source. total-synthesis.commissouri.edu The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric pressure of hydrogen gas. total-synthesis.com The choice of catalyst loading and reaction time is crucial for achieving complete deprotection without over-reduction of the indole nucleus. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of the palladium catalyst, offers a convenient alternative to using gaseous hydrogen and can be particularly effective, sometimes with the aid of microwave irradiation to accelerate the reaction. missouri.eduthieme-connect.com

Table 1: Typical Conditions for Catalytic Hydrogenation of this compound

| Parameter | Conditions |

| Substrate | This compound |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas (1 atm) or Ammonium Formate |

| Solvent | Methanol, Ethanol, or Isopropanol |

| Temperature | Room Temperature to 60°C |

| Reaction Time | 2 - 40 hours |

Note: The specific conditions may require optimization based on the scale of the reaction and the purity of the starting material.

While catalytic hydrogenation is widely used, certain substrates may be sensitive to the reaction conditions or contain functional groups that are incompatible with hydrogenation. In such cases, alternative deprotection strategies can be employed.

One such method involves the use of strong Lewis acids. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively cleave Cbz groups at room temperature. organic-chemistry.org This method offers good functional group tolerance, including for reducible groups that would not be compatible with hydrogenation. organic-chemistry.org

Another approach is nucleophilic cleavage. Treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) at elevated temperatures can also effect the removal of the Cbz group. organic-chemistry.org This method is particularly useful for substrates with sensitive functionalities that might not withstand standard hydrogenolysis or strong acid treatment. organic-chemistry.org

Analytical Techniques for Purity and Characterization

To ensure the successful synthesis and deprotection of this compound and its downstream products, a suite of analytical techniques is employed to assess purity and confirm the chemical structure.

Chromatographic techniques are indispensable for monitoring reaction progress, purifying products, and determining the purity of the final compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for the qualitative analysis of reaction mixtures. iitg.ac.incrsubscription.com For this compound, a silica (B1680970) gel plate is typically used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent like chloroform (B151607) or dichloromethane (B109758) and a polar solvent such as methanol or ethyl acetate. nih.gov The spots can be visualized under UV light due to the aromatic nature of the tryptophan and carbobenzoxy groups, or by staining with a reagent like ninhydrin (B49086) after deprotection to detect the free amine. iitg.ac.inreachdevices.com The retention factor (Rf) value helps in identifying the components of the mixture. iitg.ac.in

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of this compound and its deprotected product. nih.govnih.gov A reversed-phase C18 column is commonly used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or a buffer, often with a gradient elution to achieve optimal separation. consensus.appresearchgate.net Detection is usually performed using a UV detector, monitoring at a wavelength where the indole and benzyl chromophores absorb, typically around 280 nm. researchgate.net

Table 2: Illustrative HPLC Conditions for Analysis

| Parameter | Condition 1 (Protected Compound) | Condition 2 (Deprotected Compound) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient) | Acetonitrile/Acetate Buffer (pH 6.3) (Isocratic) nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 280 nm | Fluorescence (Excitation: 280 nm, Emission: 350 nm) or UV at 280 nm nih.govresearchgate.net |

| Temperature | Ambient | Ambient |

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the indole ring, the tryptophan side chain, the benzyl group of the Cbz moiety, and the amide protons. nih.govnp-mrd.org Similarly, the ¹³C NMR spectrum would provide information on all the carbon atoms present in the molecule. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the indole and amide groups, the C=O stretching of the amide and carbamate, and the aromatic C-H and C=C stretching vibrations. chemicalbook.comnist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govmassbank.eu The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Since this compound is a racemic mixture, it is often necessary to determine the enantiomeric purity of the downstream products, particularly if a chiral resolution step is performed. Chiral HPLC is the most common method for this purpose. youtube.com

The separation of the D- and L-enantiomers of tryptophanamide (the deprotected product) can be achieved using a chiral stationary phase (CSP). nih.gov Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Ligand-exchange chromatography, where a chiral ligand is added to the mobile phase to form diastereomeric complexes with the enantiomers, is another effective technique for the chiral resolution of tryptophan and its derivatives. researchgate.net

Applications in Advanced Peptide Synthesis and Drug Design

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient and automated assembly of peptide chains on a solid support nih.govspringernature.comspringernature.com. Carbobenzoxy-D,L-tryptophanamide, or more commonly, its constituent amino acid with a suitable handle for resin attachment, can be utilized in SPPS protocols.

In a typical Fmoc-based SPPS, the C-terminal amino acid is first anchored to a resin. For a peptide ending in tryptophanamide, a Rink amide resin is often used, which upon cleavage yields a C-terminal amide uci.edu. While the Cbz protecting group is more traditionally associated with solution-phase synthesis or the older Boc-based SPPS strategy, its use in conjunction with Fmoc chemistry is possible with orthogonal protection schemes. In such a scheme, the Cbz group would be retained until the final cleavage and deprotection step.

The synthesis of peptides containing tryptophan requires special consideration due to the susceptibility of the indole (B1671886) ring to modification during the acidic conditions of cleavage google.com. The use of scavengers in the cleavage cocktail is a standard procedure to prevent such side reactions nih.gov.

Advanced Chemical Modifications of Tryptophan Residues within Peptides

The tryptophan residue, with its unique indole side chain, is a prime target for post-synthetic or late-stage functionalization. These modifications can be used to introduce probes, cross-linkers, or other functionalities that can fine-tune the properties of the peptide.

C-H functionalization has emerged as a powerful tool for the direct modification of amino acid residues within a peptide, avoiding the need for the synthesis of pre-functionalized building blocks nih.govnih.gov. The indole ring of tryptophan is particularly amenable to such reactions. Palladium-catalyzed C-H arylation of tryptophan-containing peptides with arylthianthrenium salts has been reported to proceed under mild conditions, allowing for the late-stage diversification of complex peptides nih.gov.

While these studies have not specifically reported the use of this compound as a substrate, the principles are broadly applicable. A peptide containing a tryptophan residue, introduced via the racemic amide, could potentially undergo C-H functionalization at the indole ring. The carbobenzoxy group, being stable to many catalytic conditions, could remain intact during such a transformation, or the functionalization could be performed on the deprotected peptide. This approach opens up avenues for creating highly decorated and functionally diverse peptides based on a this compound scaffold. The ability to perform such modifications on a peptide that already possesses enhanced proteolytic stability due to the presence of a D-amino acid would be a particularly powerful combination for drug design.

Late-Stage Peptide Macrocyclization

Late-stage peptide macrocyclization is a pivotal strategy in medicinal chemistry for transforming linear peptides into cyclic structures. This process can enhance the therapeutic properties of peptides, such as receptor binding affinity, metabolic stability, and cell permeability. The unique indole side chain of tryptophan makes it a valuable residue for mediating such cyclization. While the direct application of this compound in late-stage macrocyclization is not extensively documented in publicly available research, the principles of utilizing carbobenzoxy-protected tryptophan derivatives are well-established in peptide synthesis and are relevant to this advanced application. ontosight.airsc.org

The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, serves as a crucial protecting group for the α-amino group of amino acids during peptide synthesis. rsc.org This protection is vital to prevent unwanted side reactions while activating the carboxyl group for peptide bond formation. In the context of late-stage macrocyclization, a Cbz-protected tryptophan residue, or a peptide with a Cbz-protected N-terminus and a tryptophan residue elsewhere in the sequence, could be strategically employed. ontosight.airsc.org The stability of the Cbz group under various reaction conditions allows for selective modifications on the tryptophan side chain, which is often the reactive handle for cyclization. rsc.org

Research has explored several methods for the late-stage functionalization of tryptophan-containing peptides to create cyclic structures. These methods often involve transition-metal-catalyzed C-H activation of the indole ring, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds to bridge different parts of the peptide chain. nih.govnih.gov For instance, palladium-catalyzed olefination at the C2 or C4 position of the tryptophan indole ring has been reported to yield peptide macrocycles with unique Trp-alkene crosslinks. nih.gov Another approach involves the allylation of the indole N1 position. rsc.org

A more recent development involves a catalyst-free, UV-light-induced crosslinking between a sulfonium (B1226848) group (derived from methionine or cysteine) and a tryptophan residue within the peptide sequence. rsc.orgrsc.org This method allows for the formation of a new indole-C(sp³) bond, leading to cyclization. The regioselectivity of this reaction on the indole ring can be influenced by the peptide's conformation, with linkages observed at the C4, C6, and C7 positions. rsc.org

The general strategy for these late-stage macrocyclizations involves the synthesis of a linear peptide, often using solid-phase peptide synthesis (SPPS), followed by the cyclization step in solution or while still attached to the resin. rsc.orgacs.org The presence of a protecting group like Cbz on the N-terminus would be essential during the initial peptide synthesis. Its subsequent removal would be a critical step if the N-terminus itself is involved in the cyclization reaction.

The table below summarizes various research findings on late-stage peptide macrocyclization involving tryptophan modifications.

| Macrocyclization Strategy | Key Reagents/Catalysts | Tryptophan Position Involved | Key Findings | Citation |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Olefination | Palladium catalyst | Indole C2 and C4 positions | Creates macrocycles with unique Trp-alkene crosslinks; utilizes the peptide backbone as an endogenous directing group. | nih.gov |

| Tertiary Amine Catalyzed Allylation | Tertiary amine catalyst (e.g., DABCO), Morita–Baylis–Hillman (MBH) carbonates | Indole N1 position | Proceeds under mild conditions and is suitable for both solid-phase and solution-phase synthesis, creating peptide conjugates and cyclic peptides. | rsc.orgresearchgate.net |

| Sulfonium-Tryptophan Crosslinking | UV irradiation, peptide containing Met or Cys transformed to dimethylsulfonium | Indole C4, C6, and C7 positions | A catalyst-free method using natural amino acids to form an indole–C(sp³) bond for cyclization. The regioselectivity is influenced by local interactions. | rsc.orgrsc.org |

| Imine-Based Macrocyclization | Peptide aldehyde and internal nucleophile (e.g., N-terminal amine) | N-terminal Tryptophan can be part of the peptide chain | Thermodynamic approach in aqueous media without side-chain protecting groups, tolerant of all proteinogenic functional groups. | acs.org |

Although specific data tables detailing the use of "this compound" in these reactions are not available, the research on Cbz-protected amino acids and tryptophan modifications provides a solid foundation for its potential role. ontosight.aimdpi.com The amide functionality of this compound could potentially participate in cyclization reactions or influence the conformational preferences of the peptide precursor, thereby affecting the efficiency and regioselectivity of the macrocyclization process. Further research would be needed to explore these specific applications and outcomes.

Pharmacological and Biochemical Investigations

Ligand-Receptor Interactions and Binding Affinity Studies

The 18 kDa translocator protein (TSPO), formerly known as the peripheral-type benzodiazepine (B76468) receptor, is a key target in drug development. nih.gov Located on the outer mitochondrial membrane, TSPO facilitates the transport of cholesterol, which is the rate-limiting step in the synthesis of neurosteroids. nih.govresearchgate.netnih.gov These neurosteroids can produce anxiolytic effects, making TSPO an attractive target for novel anti-anxiety medications. nih.govresearchgate.net Tryptophan-rich sequences are highly conserved in TSPO proteins from bacteria to mammals. nih.govnih.gov

Researchers have developed a series of N-acyl-tryptophanyl-containing dipeptides as potential TSPO ligands using a drug-based peptide design strategy. nih.govnih.govmdpi.com In this approach, existing non-peptide drugs are used as a prototype to design new peptide-based compounds. For instance, the anxiolytic drug alpidem (B1665719), which contains two aromatic rings and a branched aliphatic chain, served as a model for designing dipeptides. mdpi.com These structural features were mimicked by the side chains of amino acids like phenylalanine, tryptophan, isoleucine, and leucine. mdpi.com

This strategy led to the creation of compounds such as N-carbobenzoxy-L-tryptophanyl-L-isoleucine amide (coded as GD-23). nih.govresearchgate.net The synthesis of GD-23 and its analogs was accomplished using an activated succinimide (B58015) esters coupling method. nih.govresearchgate.net This work has established N-acyl-L-tryptophanyl-isoleucine amides as a potential new class of TSPO ligands with anxiolytic properties. researchgate.net

To understand how these dipeptides interact with their target, molecular docking studies were performed using software like Glide. nih.govresearchgate.net These computational models predict the binding orientation of the ligands within the active site of the TSPO receptor.

For the dipeptide GD-23, docking simulations showed its tryptophan side chain (indole fragment) surrounded by the amino acid residues Ala23, Leu49, Trp95, Leu114, Trp143, and Ala147 of the TSPO protein. mdpi.com The phenyl ring of its N-terminal carbobenzoxy group was predicted to bind near Val26, Ser41, His43, Arg46, and Trp107. mdpi.com Meanwhile, the isoleucine side chain was surrounded by Val26, Trp95, Trp107, Ala110, Leu114, Ala147, and Leu150. mdpi.com Superimposing the docked structures of the dipeptide GD-23 and the prototype drug alpidem revealed that their aliphatic fragments fit together within the binding pocket. mdpi.com

Structure-activity relationship (SAR) studies on these dipeptides have identified several key structural features necessary for their biological activity. nih.gov In vivo studies have revealed critical parameters for the anxiolytic effects of these new compounds. nih.goveurekaselect.com

Key findings from SAR studies include:

Stereochemistry : The L-configuration of the tryptophan residue is essential for activity. The L,D-diastereomer of one active compound (GD-102) was found to be inactive, while the D,L-isomer showed reduced activity. nih.govmdpi.com

C-Terminus : The presence of an amide group at the C-terminus is crucial. Replacing the amide with a methyl ester or a free carboxyl group results in a loss of anxiolytic activity. nih.gov

N-Acyl Group : The size and nature of the N-acyl substituent at the N-terminus play a significant role in the compound's efficacy. nih.goveurekaselect.com

Amino Acid Residues : The specific amino acid residues themselves are important, as demonstrated by the loss of activity when either amino acid in a lead dipeptide was replaced with glycine (B1666218). nih.gov

The anxiolytic effect of the lead compound GD-23 was blocked by PK11195, a selective TSPO inhibitor, confirming that the mechanism of action involves the TSPO receptor. nih.govresearchgate.net

Table 1: Structure-Activity Relationship of Dipeptide TSPO Ligands

| Structural Feature | Requirement for Activity | Observation |

|---|---|---|

| Tryptophan Configuration | L-configuration | The L,D-diastereomer is inactive; the D,L-isomer has less activity. nih.govmdpi.com |

| C-Terminal Group | Amide group | Replacement with methyl ester or free carboxyl group abolishes activity. nih.gov |

| N-Terminal Group | Specific N-acyl substituent | The size of the N-acyl group influences the compound's effectiveness. nih.goveurekaselect.com |

| Amino Acid Backbone | Intact dipeptide structure | Replacing individual amino acids with glycine leads to inactivity. nih.gov |

Derivatives of tryptophan have also been investigated for their ability to act as antagonists at cholecystokinin (B1591339) (CCK) receptors. Studies using dispersed pancreatic acini have examined various N-acyl derivatives of tryptophan for their ability to inhibit CCK-stimulated functions. nih.gov The results showed a strong correlation between a compound's ability to inhibit the functional actions of CCK and its ability to inhibit the binding of radiolabeled CCK to its receptors. nih.gov This inhibition was found to be specific, competitive, and fully reversible. nih.gov

The potency of these tryptophan derivatives as CCK receptor antagonists is highly dependent on the nature of the N-acyl group. Specifically, increasing the hydrophobicity of the N-acyl moiety generally leads to a greater affinity of the derivative for the CCK receptor. nih.gov

Studies established a clear hierarchy of potency among the tested compounds. Interestingly, for the antagonism of CCK actions, the native D-tryptophan and its N-acyl derivatives were found to be equipotent with their corresponding L-tryptophan counterparts. nih.gov

Table 2: Comparative Potency of N-Acyl Tryptophan Derivatives as CCK Receptor Antagonists

| Compound | Relative Potency |

|---|---|

| Carbobenzoxy-L-tryptophan | Highest |

| Benzotript (N-p-chlorobenzoyl-L-tryptophan) | > |

| Benzoyl-L-tryptophan | = |

| Butyloxycarbonyl-L-tryptophan | = |

| Acetyl-L-tryptophan | > |

| L-tryptophan | Lowest |

This table illustrates the relative potencies where ">" indicates greater potency and "=" indicates equal potency. Data sourced from reference nih.gov.

Cholecystokinin Receptor Antagonism

Specificity and Reversibility of Receptor Antagonism

Investigations into the receptor binding profile of tryptophan derivatives have provided valuable insights. Notably, studies on N-acyl derivatives of tryptophan have demonstrated specific antagonism at cholecystokinin (CCK) receptors. Research on dispersed pancreatic acini has shown that N-Carbobenzoxy-L-tryptophan, a closely related analogue to Carbobenzoxy-D,L-tryptophanamide, functions as a competitive and fully reversible antagonist of CCK receptors. This antagonistic activity is specific, as other amino acid derivatives like those of L-phenylalanine, L-methionine, or L-aspartic acid did not display similar effects at comparable concentrations.

The potency of this antagonism is influenced by the nature of the N-acyl group, with more hydrophobic moieties generally leading to a greater affinity for the CCK receptor. In these studies, both D- and L-tryptophan derivatives were found to be equipotent in their ability to inhibit the actions of cholecystokinin. This suggests that the stereochemistry at the alpha-carbon may not be a critical determinant for binding to this particular receptor.

The table below summarizes the relative potencies of various N-acyl tryptophan derivatives as CCK receptor antagonists, highlighting the significant role of the carbobenzoxy group in enhancing affinity.

| Compound | Relative Potency as CCK Receptor Antagonist |

| Carbobenzoxy-L-tryptophan | > Benzotript |

| Benzotript | > Benzoyl-L-tryptophan |

| Benzoyl-L-tryptophan | = Butyloxycarbonyl-L-tryptophan |

| Butyloxycarbonyl-L-tryptophan | > Acetyl-L-tryptophan |

| Acetyl-L-tryptophan | > L-tryptophan |

This interactive table is based on the rank order of potency and does not represent absolute binding affinities.

Enzyme Inhibition and Modulation of Biochemical Pathways

The biosynthesis of tryptophan is a highly regulated metabolic pathway, primarily controlled through feedback inhibition and repression of key enzymes. The initial and rate-limiting enzyme in this pathway is anthranilate synthase, which is subject to feedback inhibition by tryptophan. While direct studies on this compound are not available, tryptophan analogues can interfere with this regulatory mechanism. By mimicking the structure of tryptophan, such analogues have the potential to bind to the allosteric site of anthranilate synthase, thereby inhibiting its activity and downregulating the entire biosynthetic pathway. This competitive inhibition would reduce the de novo synthesis of tryptophan.

While direct evidence for the inhibition of metalloproteases by this compound is not documented, studies on analogous compounds suggest a potential for such activity. For instance, Carbobenzoxy-L-phenylalanine, which shares the carbobenzoxy protecting group and aromatic side chain, has been shown to be an inhibitor of the zinc-containing metalloendopeptidase, thermolysin.

The inhibitory action of such compounds typically involves the interaction of the carboxylate group with the active site zinc ion of the metalloprotease. The hydrophobic side chain of the amino acid derivative also plays a crucial role in binding to the enzyme's substrate recognition pocket. A comparative study of thermolysin inhibitors revealed that the enzyme does not always bind the lowest energy conformer of an inhibitor, indicating a degree of conformational flexibility in the binding process. The table below illustrates the inhibitory constants (Ki) for related compounds against thermolysin.

| Inhibitor | Enzyme | Ki (µM) |

| Carbobenzoxy-L-phenylalanine | Thermolysin | Data not available |

| β-phenylpropionyl-L-phenylalanine | Thermolysin | Data not available |

Specific Ki values for these exact compounds were not available in the reviewed literature, but their inhibitory action is established.

Current research has not established a direct link between this compound and the inhibition of carbonic anhydrase. While some sulfonamide derivatives are potent inhibitors of this enzyme class, the carbobenzoxy moiety is not typically associated with this activity.

Cellular and Molecular Mechanisms of Action

Tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). The synthesis of serotonin from tryptophan involves a two-step enzymatic process. First, tryptophan is hydroxylated by tryptophan hydroxylase to form 5-hydroxytryptophan (B29612) (5-HTP). Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin. youtube.comyoutube.com

As a derivative of tryptophan, this compound could potentially influence the serotonin pathway in several ways. If the compound is metabolized to release free tryptophan, it could serve as a substrate to increase serotonin synthesis. Conversely, it might act as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the pathway, thereby reducing serotonin production. nih.govontosight.ai The specific impact of the D,L-amide form on these processes requires further investigation. The regulation of serotonin synthesis is critical for numerous physiological functions, including mood, sleep, and appetite. youtube.com

Neuroprotective Pathways

The neuroprotective potential of tryptophan derivatives is intrinsically linked to the kynurenine (B1673888) pathway, the principal route of L-tryptophan metabolism. While direct studies on this compound are limited, the activities of downstream metabolites of tryptophan offer significant insight into potential neuroprotective mechanisms. The degradation of tryptophan to kynurenine is a critical step, which is then further metabolized into several neuroactive compounds. nih.gov

One of the key neuroprotective metabolites is kynurenic acid (KYNA). KYNA is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitotoxicity. nih.gov By blocking this receptor, KYNA can protect neurons from the damaging effects of excessive glutamate (B1630785) stimulation, a common factor in many neurodegenerative conditions. It is primarily located in astrocytes and helps shield against apoptotic effects. nih.gov

Conversely, other metabolites in the same pathway, such as quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK), are considered neurotoxic. nih.gov QUIN is an NMDA receptor agonist, meaning it enhances excitotoxic processes. nih.gov It can also trigger inflammatory responses in the brain and promote the production of reactive oxygen species, leading to cellular damage. nih.gov Therefore, the balance between the production of neuroprotective metabolites like KYNA and neurotoxic ones like QUIN is critical for neuronal health. The therapeutic potential of a tryptophan derivative would likely depend on its ability to favorably shift this balance towards the neuroprotective arm of the pathway.

Anxiolytic Effects

The relationship between tryptophan and anxiety is well-established, primarily through its role as the metabolic precursor to the neurotransmitter serotonin (5-HT). Alterations in serotonin levels in the brain are strongly implicated in the pathophysiology of anxiety disorders. Studies have shown that reducing the availability of tryptophan through dietary depletion can lead to a significant decrease in anxiety in certain populations, highlighting the direct link between this amino acid and mood regulation. nih.gov

The anxiolytic potential of compounds derived from tryptophan may be mediated through several mechanisms. Beyond the serotonin pathway, the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for anxiolytic drugs. nih.gov Natural products have demonstrated anxiolytic effects by modulating both monoaminergic (like serotonin) and GABAergic neurotransmitters. nih.gov A compound like this compound could potentially influence these systems, either by interacting directly with receptors or by modulating the metabolic pathways that produce neuroactive compounds affecting these systems.

Antiviral Activities of Carbobenzoxy Di- and Tripeptides

Research has identified carbobenzoxy-protected di- and tripeptides as potential antiviral agents. A notable study from 1968 investigated a series of these compounds and found several that were active against both measles and herpes viruses in vitro. nih.gov The antiviral effect was observed using culture techniques with chick embryos. nih.gov This research highlighted the potential of this specific class of peptide derivatives in combating viral infections. nih.gov

Another study focused on the antimeasles activity of a specific carbobenzoxy dipeptide amide, Z-Ser-Leu-NH2. nih.gov The proposed mechanism for its antiviral action involves the stabilization of cellular membranes. These peptides were found to raise the transition temperature from a bilayer to a hexagonal phase in model membranes, which suggests they inhibit the membrane fusion process essential for many viruses to enter and infect host cells. nih.gov

The following table summarizes findings from the 1968 study on the antiviral activity of various carbobenzoxy di- and tripeptides. nih.gov

| Compound | Virus Inhibited |

| Carbobenzoxy-D-Phenylalanyl-L-proline | Measles Virus |

| Carbobenzoxy-L-leucyl-glycine | Measles Virus |

| Carbobenzoxy-L-isoleucyl-glycine | Measles Virus |

| Carbobenzoxy-D-phenylalanyl-L-valine | Herpes Simplex Virus |

| Carbobenzoxy-L-leucyl-L-leucine | Herpes Simplex Virus |

This table is based on data from a 1968 study exploring the antiviral properties of carbobenzoxy peptides. nih.gov

Anticancer Activity Mechanisms of Related Kynurenine Pathway Metabolites

The kynurenine pathway (KP) of tryptophan metabolism has emerged as a critical modulator of the tumor microenvironment and a key factor in cancer progression and immune evasion. frontiersin.orgnih.gov Cancer cells can hijack this pathway to create an immunosuppressive environment that facilitates their growth and spread. nih.gov

A central mechanism involves the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which catalyze the first step of the pathway: the conversion of tryptophan to kynurenine (Kyn). frontiersin.org Upregulation of these enzymes in tumor cells or antigen-presenting cells leads to two main effects:

Tryptophan Depletion: The local depletion of tryptophan starves T cells, inducing a state of anergy (inactivity) and apoptosis (cell death), thereby suppressing the anti-tumor immune response. frontiersin.org

Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites acts on various immune cells. Kynurenine activates the Aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of cytotoxic T cells and natural killer (NK) cells. nih.govnih.gov

This AhR signaling not only dampens the immune response but can also directly promote cancer cell proliferation, migration, and survival. nih.gov The activation of the TDO2-Kyn-AhR axis has been shown to promote tumor progression in liver cancer. frontiersin.org Thus, the kynurenine pathway presents multiple vulnerabilities that could be targeted for anticancer therapies. frontiersin.orgresearchgate.net

The table below outlines the key components of the kynurenine pathway and their roles in cancer.

| Component | Role in Cancer Progression |

| IDO1/TDO2 (Enzymes) | Initiate tryptophan catabolism, leading to tryptophan depletion and kynurenine production. frontiersin.orgnih.gov |

| Tryptophan Depletion | Suppresses T-cell proliferation and induces T-cell apoptosis. frontiersin.org |

| Kynurenine (Kyn) (Metabolite) | An immunosuppressive catabolite that activates the Aryl hydrocarbon receptor (AhR). frontiersin.orgnih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Promotes immune evasion, tumor cell proliferation, neoangiogenesis, and metastatic dissemination upon activation by Kyn. nih.gov |

| Kynurenic Acid (KYNA) (Metabolite) | Has shown anti-proliferative effects in some early studies by modulating pathways related to survival and migration. frontiersin.org |

In Vitro and In Vivo Pharmacological Evaluation

Preclinical Models for Anxiolytic Activity

To evaluate the potential anxiolytic (anxiety-reducing) effects of a compound like this compound, researchers rely on a variety of established preclinical animal models. These models are designed to produce behavioral responses in rodents that are sensitive to known anxiolytic drugs, such as benzodiazepines.

One of the most widely used models is the light/dark box test . This apparatus consists of a small, dark, enclosed compartment and a larger, brightly illuminated compartment. The test is based on the natural aversion of rodents to brightly lit, open spaces. Anxiolytic compounds typically increase the amount of time the animal spends in the light compartment and the number of transitions between the two compartments. nih.gov

Another common model is the elevated plus maze (EPM) . This maze is raised from the floor and consists of two open arms and two enclosed arms. The conflict for the animal is between its natural tendency to explore and its fear of open, elevated spaces. An increase in the time spent in the open arms or the number of entries into the open arms is considered a reliable indicator of anxiolytic-like activity. nih.gov

Key parameters measured in these models include:

Latency to enter the aversive zone (light box or open arms)

Time spent in each compartment/arm

Number of transitions between compartments/arms

Total locomotor activity to control for sedative or stimulant effects

It is important to note that factors such as the animal's strain, age, and prior test experience can significantly influence the outcomes and the effectiveness of anxiolytic drugs in these models. nih.gov

Neurodegenerative Disease Models

Investigating the therapeutic potential of compounds for neurodegenerative diseases requires robust in vivo and in vitro models that replicate key aspects of the human pathology. These models are essential for understanding disease mechanisms and for the preclinical testing of new treatments.

Invertebrate Models: Organisms like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) have become powerful tools in neurodegeneration research. Their short lifespans, simple nervous systems, and genetic tractability allow for rapid screening and pathway analysis. nih.govnih.gov For example, expressing human disease-associated proteins (like polyglutamine-containing proteins in Huntington's disease) in Drosophila can lead to observable phenotypes such as retinal degeneration, which can be rescued by effective therapeutic compounds. nih.gov These models are particularly useful for studying mechanisms of protein aggregation, neuronal death, and oxidative stress. nih.govnih.gov

Rodent Models: Transgenic mice and rats are widely used to model neurodegenerative diseases. These models can be created by introducing mutations found in familial forms of human diseases, such as mutations in the amyloid precursor protein (APP) for Alzheimer's disease or alpha-synuclein (B15492655) for Parkinson's disease. These models often develop pathological hallmarks, like amyloid plaques or Lewy bodies, and exhibit cognitive or motor deficits that can be assessed through behavioral testing.

Organoid Models: A more recent and promising development is the use of human brain organoids. These are three-dimensional cell cultures derived from human pluripotent stem cells that self-organize into structures mimicking parts of the human brain. Organoid models allow for the study of disease development in a human-specific context and are valuable for testing drugs and therapeutic approaches. nih.gov

Permeability Studies Across Biological Barriers

There is currently no specific data from research studies on the permeability of this compound across biological barriers such as the blood-brain barrier or cell membranes.

In broader research, the transport of tryptophan and its derivatives is an area of significant interest. For instance, the permeability of tryptophan itself is mediated by specific amino acid transport systems. nih.gov Studies on related molecules, such as α-methyl-L-tryptophan, have been used to investigate transport across the blood-brain barrier. nih.gov The ability of a molecule to cross these barriers is a critical factor in its potential as a therapeutic agent, as it determines whether the compound can reach its site of action within the body. nih.gov However, without specific studies on this compound, its capacity to permeate biological membranes remains uncharacterized.

Assessment of Antiviral Efficacy

There are no available scientific studies or data tables detailing the assessment of antiviral efficacy for this compound. While tryptophan-rich antimicrobial peptides (AMPs) have been noted for their broad-spectrum activity which can include enveloped viruses, this is a general characteristic of a class of larger molecules and not specific to this compound. mdpi.com The potential for a compound to have antiviral properties is a key area of pharmaceutical research, but this compound has not been a specific subject of such published investigations.

Evaluation in Antibacterial Assays

Specific data from antibacterial assays for this compound are not found in the reviewed scientific literature. Therefore, no data tables on its minimum inhibitory concentrations (MIC) or spectrum of activity can be provided.

The role of the tryptophan residue is known to be significant in the activity of many antimicrobial peptides. Tryptophan's structure is thought to facilitate interaction with bacterial membranes, which can be a key mechanism of antibacterial action. nih.govnih.gov Research on various tryptophan-containing peptides has shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, the substitution of other amino acids with tryptophan in certain peptide sequences has been shown to enhance antibacterial activity. mdpi.com However, these findings relate to larger, more complex peptide structures and not to the standalone compound this compound.

Advanced Research Directions and Future Perspectives

Design of Novel Tryptophan-Based Bioactive Compounds

The tryptophan scaffold is a fundamental component in many naturally occurring and synthetically designed bioactive compounds. mdpi.com Researchers are actively exploring the modification of tryptophan derivatives to develop new therapeutic agents. For instance, novel tryptophan derivatives incorporating 2,5-diketopiperazine and acyl hydrazine (B178648) moieties have been synthesized and shown to possess significant antiviral and fungicidal activities. mdpi.comnih.gov These findings highlight the potential of using the tryptophan framework as a basis for creating new drugs.

In a similar vein, the design of tryptophan-rich antimicrobial peptides has emerged as a promising strategy. beilstein-journals.org By modifying the amino acid sequence of naturally occurring peptides to increase their tryptophan content and positive charge, scientists have been able to enhance their antimicrobial potency. beilstein-journals.org This approach underscores the importance of the tryptophan side chain in mediating interactions with biological membranes, a key step in the mechanism of action for many antimicrobial peptides. The carbobenzoxy group in Carbobenzoxy-D,L-tryptophanamide could serve as a starting point for the synthesis of more complex peptide structures, where the protecting group allows for selective chemical modifications at other positions.

Future research could focus on using this compound as a precursor to synthesize a library of new compounds with diverse biological activities. By systematically modifying the amide group and the indole (B1671886) ring of the tryptophan, it may be possible to develop novel candidates for antiviral, antifungal, or antibacterial therapies.

Exploration of Stereoisomeric Effects on Biological Activity

The presence of a chiral center in this compound means that it exists as a mixture of D- and L-enantiomers. Stereochemistry plays a critical role in the biological activity of many drugs and natural products, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govresearchgate.net For example, in the case of the natural product 3-Br-acivicin and its derivatives, only specific stereoisomers displayed significant antimalarial activity, which was attributed to stereoselective uptake by the target organism. nih.gov

For this compound, it is crucial to separate the D- and L-enantiomers and evaluate their biological activities independently. This would allow researchers to determine if one enantiomer is more active or has a more desirable therapeutic profile than the other. Such studies are essential for the development of stereochemically pure drugs, which can lead to improved efficacy and reduced side effects. The carbobenzoxy protecting group itself can influence the stereoselectivity of enzymatic reactions, making the investigation of these stereoisomeric effects a key area for future research.

Development of Molecularly Imprinted Polymers for Chiral Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. mdpi.comnih.gov This technology is particularly valuable for the separation of chiral compounds. nih.govyoutube.com MIPs are created by polymerizing functional monomers in the presence of a template molecule, in this case, one of the enantiomers of Carbobenzoxy-tryptophanamide. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

Recent advancements have seen the development of MIPs for the chiral separation of tryptophan enantiomers. nih.gov For example, molecularly imprinted polymers coated on magnetic particles have demonstrated high selectivity for L-tryptophan, with a maximum adsorption capacity significantly higher than for D-tryptophan. nih.gov This highlights the potential for creating MIPs that can efficiently separate the enantiomers of this compound.

The development of MIPs for this compound could have several applications, including:

Chiral separation: Providing a cost-effective method for obtaining enantiomerically pure D- and L-Carbobenzoxy-tryptophanamide for further biological testing.

Analytical tools: Use in analytical techniques such as chromatography to quantify the enantiomeric excess of a sample. mdpi.com

Drug delivery: Encapsulating a specific enantiomer within a polymer matrix for controlled release. youtube.com

The table below summarizes the adsorption characteristics of a molecularly imprinted polymer for tryptophan enantiomers, illustrating the potential for chiral separation. nih.gov

| Enantiomer | Maximum Adsorption Capacity (mg/g) |

| L-Tryptophan | 17.2 ± 0.34 |

| D-Tryptophan | 7.2 ± 0.19 |

This data is for Tryptophan, but demonstrates the principle that could be applied to this compound.

Integration into Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. rsc.orgrsc.org The carbobenzoxy group in this compound is a type of protecting group that can be cleaved under specific physiological conditions, making it an ideal candidate for use in prodrug design. nih.gov The primary purpose of a prodrug strategy is to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion, or to reduce its toxicity. rsc.org

The carbamate (B1207046) linkage in the carbobenzoxy group can be designed to be cleaved by specific enzymes, such as esterases, which are abundant in the body. This would release the active tryptophanamide derivative at the desired site of action. Furthermore, the synthesis of mutual prodrugs, where two different drugs are linked together, is another promising approach. nih.gov For instance, this compound could be chemically linked to another therapeutic agent, and upon cleavage in the body, both active compounds would be released.

Recent strategies in prodrug design have focused on bioorthogonal chemistry, which allows for the activation of a prodrug in response to a specific chemical or physical stimulus. rsc.org This "on-demand" activation provides greater control over where and when a drug is released, potentially leading to more effective treatments with fewer side effects. The versatility of the carbobenzoxy group makes it amenable to incorporation into such advanced prodrug systems.

Translational Research Potential in Therapeutics

The culmination of the research directions discussed above points to a significant translational potential for this compound and its derivatives in therapeutics. The ability to design novel bioactive compounds from this scaffold, coupled with an understanding of their stereoisomeric effects, opens the door to developing new drugs for a range of diseases.

The development of MIPs for chiral separation can facilitate the production of enantiomerically pure drugs, a critical step in the drug development pipeline. Furthermore, the integration of this compound into advanced prodrug strategies could lead to safer and more effective drug delivery systems.

The journey from a chemical compound to a therapeutic agent is long and complex, but the foundational research into the properties and potential applications of this compound provides a strong basis for future translational studies. The key will be to systematically explore the biological activities of its derivatives, optimize their structures for improved efficacy and safety, and develop innovative formulations to ensure their effective delivery to the target site.

Q & A

Q. What are the recommended synthetic routes for Carbobenzoxy-D,L-tryptophanamide, and how can purity be optimized?

this compound is typically synthesized via carbobenzoxy (Cbz) protection of tryptophan’s amino group, followed by amidation. Key steps include esterification of L/D-tryptophan methyl ester and subsequent reaction with benzyl chloroformate. Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate enantiomers and remove unreacted intermediates . Purity validation should combine NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) to confirm stereochemical integrity and absence of byproducts like deprotected tryptophanamide .

Q. How can researchers differentiate between D- and L-enantiomers of Carbobenzoxy-tryptophanamide in experimental settings?

Enantiomeric separation is achieved using chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases. Circular dichroism (CD) spectroscopy can further confirm absolute configuration by analyzing Cotton effects near 220–280 nm, correlating with tryptophan’s indole moiety . For advanced validation, X-ray crystallography of co-crystallized derivatives (e.g., FDTA complexes) provides unambiguous stereochemical assignments .

Advanced Research Questions

Q. What experimental strategies address contradictory data in this compound’s bioactivity studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from enantiomeric impurities or solvent-dependent aggregation. Researchers should:

- Standardize enantiomeric purity (>98%) via chiral chromatography .

- Perform dose-response assays across multiple solvents (e.g., DMSO vs. aqueous buffers) to assess aggregation effects.

- Use isothermal titration calorimetry (ITC) to quantify binding constants with target proteins, resolving ambiguities from indirect assays .

Q. How does this compound influence supramolecular self-assembly in drug delivery systems?

The Cbz group enhances hydrophobicity, promoting π-π stacking and H-bonding in nucleopeptide conjugates. For example, thyminyl-tryptophanamide analogs form nanofibers under physiological conditions, characterized via TEM and dynamic light scattering (DLS). These nanostructures exhibit serum stability and controlled release of anticancer agents like doxorubicin, as shown in cell viability and confocal imaging assays .

Q. What metabolomic approaches identify this compound’s role in disease pathways?

Untargeted metabolomics using LC-HRMS can detect tryptophanamide derivatives in biofluids. In pre-diabetes models, orthogonal partial least squares-discriminant analysis (OPLS-DA) revealed L-tryptophanamide as a differential metabolite (VIP >1.0, p<0.05), linking its depletion to dysregulated glucose metabolism. Stable isotope tracing (¹³C-labeled tryptophan) further clarifies its incorporation into kynurenine pathways .

Q. How can researchers mitigate off-target effects when studying this compound in CRISPR/Cas9 screens?

Use tools like PatchSearch to predict off-target binding sites in gene-editing assays. For example, Carbobenzoxy-tryptophanamide derivatives may interfere with GTPase HRas activity via indole-mediated π-cation interactions. Validate specificity using knockout cell lines and competitive inhibition assays with GTP analogs (e.g., GNP) .

Q. What peptide synthesis protocols integrate this compound into bioactive sequences?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is optimal. Key steps:

- Deprotect Fmoc groups with 20% piperidine in DMF.

- Couple this compound using HBTU/HOBt activation.

- Cleave peptides with TFA/TIS/H₂O (95:2.5:2.5) and characterize via MALDI-TOF MS. This method yielded antatollamide analogs with nanomolar affinity for GPCRs .

Methodological Frameworks

Q. How can the PICO framework structure studies on this compound’s therapeutic potential?

- Population : Cancer cell lines with tryptophan metabolism dysregulation (e.g., IDO1-overexpressing glioblastoma).

- Intervention : this compound (10–100 µM) ± nanoformulation.

- Comparison : Untreated controls vs. free tryptophanamide.

- Outcome : Apoptosis (Annexin V/PI flow cytometry), ROS generation (DCFDA assay). This design ensures reproducibility and clinical relevance .

Q. What statistical models resolve batch effects in high-throughput screening of this compound?

Apply ComBat or PCA to normalize MS/MS data. For metabolomics, use mixed-effect models (e.g., limma-Voom) to adjust for technical variability, prioritizing metabolites with fold change >2 and q<0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.